4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-acetyl-3-fluorophenylalaninate
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Overview
Description
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-acetyl-3-fluorophenylalaninate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chromen ring fused with a cyclopentane ring, and a fluorophenylalanine moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-acetyl-3-fluorophenylalaninate typically involves multiple steps, starting from readily available precursors. One common approach is the Pechmann condensation, which involves the reaction of resorcinol with ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid to form the chromen ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-acetyl-3-fluorophenylalaninate can undergo various chemical reactions, including:
Oxidation: The chromen ring can be oxidized to form quinones.
Reduction: The carbonyl group in the chromen ring can be reduced to form alcohols.
Substitution: The fluorophenylalanine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives of the fluorophenylalanine moiety.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-acetyl-3-fluorophenylalaninate involves its interaction with specific molecular targets. The chromen ring may interact with enzymes or receptors, modulating their activity. The fluorophenylalanine moiety may enhance the compound’s binding affinity and specificity for certain targets. These interactions can lead to various biological effects, such as anti-inflammatory or neuroprotective actions .
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3-[(4-methylphenyl)sulfonyl]amino propanoate
- Isopropyl 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate
- Cyclohexyl 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate
Uniqueness
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-acetyl-3-fluorophenylalaninate is unique due to the presence of the fluorophenylalanine moiety, which imparts distinct chemical and biological properties. This moiety can enhance the compound’s stability, binding affinity, and specificity, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C23H20FNO5 |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-acetamido-3-(3-fluorophenyl)propanoate |
InChI |
InChI=1S/C23H20FNO5/c1-13(26)25-20(11-14-4-2-5-15(24)10-14)23(28)29-16-8-9-18-17-6-3-7-19(17)22(27)30-21(18)12-16/h2,4-5,8-10,12,20H,3,6-7,11H2,1H3,(H,25,26) |
InChI Key |
IEKCOQPRTAJUMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=CC(=CC=C1)F)C(=O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 |
Origin of Product |
United States |
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